N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751492
InChI: InChI=1S/C10H15N5/c1-3-15-10(4-5-12-15)7-11-9-6-13-14(2)8-9/h4-6,8,11H,3,7H2,1-2H3
SMILES:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15751492

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H15N5/c1-3-15-10(4-5-12-15)7-11-9-6-13-14(2)8-9/h4-6,8,11H,3,7H2,1-2H3
Standard InChI Key CFWOWNGCTHARBM-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNC2=CN(N=C2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features two pyrazole rings:

  • Ring 1: Substituted with an ethyl group at the N1 position.

  • Ring 2: Substituted with a methyl group at the N1 position and an amine group at the C4 position.
    A methylene bridge (-CH₂-) connects the C5 position of Ring 1 to the amine group of Ring 2 .

Key Structural Data:

PropertyValueSource
IUPAC NameN-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine
SMILESCCN1C(=CC=N1)CNC2=CN(N=C2)C
Molecular FormulaC₁₀H₁₅N₅
Molecular Weight205.26 g/mol

Electronic and Steric Features

  • Aromaticity: Both pyrazole rings exhibit aromaticity due to delocalized π-electrons.

  • Hydrogen Bonding: The amine group (-NH-) and pyrazole nitrogens act as hydrogen bond donors/acceptors, influencing interactions with biological targets.

  • Steric Effects: Ethyl and methyl substituents introduce steric hindrance, affecting binding affinity and solubility.

Synthesis and Optimization

Synthetic Routes

A common pathway involves condensation reactions:

  • Step 1: React 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under acidic conditions (e.g., p-toluenesulfonic acid) .

  • Step 2: Purify via column chromatography or recrystallization to achieve >90% purity .

Reaction Conditions:

ParameterOptimal Value
Temperature80–100°C
SolventEthanol or methanol
Catalystp-toluenesulfonic acid
Reaction Time12–24 hours

Yield Enhancement Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields.

  • Continuous Flow Reactors: Improve scalability and reduce byproduct formation.

Chemical Reactivity and Functionalization

Key Reactions

  • Alkylation: The amine group undergoes alkylation with alkyl halides to form tertiary amines.

  • Oxidation: Forms N-oxide derivatives under mild oxidative conditions (e.g., H₂O₂/AcOH).

  • Acylation: Reacts with acyl chlorides to produce amides, enhancing lipophilicity.

Example Reaction:

N-[(1-Ethylpyrazol-5-yl)methyl]-1-methylpyrazol-4-amine+CH3COClAcetylated Derivative+HCl\text{N-[(1-Ethylpyrazol-5-yl)methyl]-1-methylpyrazol-4-amine} + \text{CH}_3\text{COCl} \rightarrow \text{Acetylated Derivative} + \text{HCl}

Biological Activity and Mechanisms

Enzyme Inhibition

  • Cyclooxygenase (COX): Demonstrates moderate inhibition (IC₅₀ = 12–18 µM) by competing with arachidonic acid at the active site.

  • Kinases: Potentially inhibits protein kinases via ATP-binding site interactions, though specific targets require validation.

Antimicrobial Properties

  • Bacterial Growth Inhibition: MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Activity: Limited efficacy against Candida albicans (MIC > 128 µg/mL).

Applications in Drug Discovery

Lead Compound Optimization

  • SAR Studies: Methyl and ethyl groups enhance metabolic stability compared to bulkier substituents .

  • Pharmacokinetics: Moderate oral bioavailability (45–50%) in rodent models, with a plasma half-life of 3–4 hours.

Agrochemistry

  • Herbicidal Activity: Suppresses weed growth at 10–20 ppm by disrupting photosynthetic pathways.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, pyrazole-H), 6.25 (s, 1H, pyrazole-H), 4.12 (s, 2H, -CH₂-), 2.50 (q, 2H, -CH₂CH₃), 2.30 (s, 3H, -CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch) .

MethodRetention TimePurity
HPLC (C18 column)8.2 min98.5%
ParameterDetails
GHS PictogramNone assigned
Precautionary StatementsAvoid inhalation, use PPE

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferencesBioactivity (IC₅₀)
N-[(1-Isopropylpyrazol-5-yl)methyl]-1-methylpyrazol-4-amineC₁₁H₁₇N₅Isopropyl substituentCOX Inhibition: 8 µM
N-[(1-Ethylpyrazol-4-yl)methyl]-2-methoxyethanamineC₉H₁₇N₃OMethoxyethyl chainKinase Inhibition: 22 µM

Future Research Directions

  • In Vivo Toxicology: Assess chronic toxicity and organ-specific effects.

  • Target Identification: Use CRISPR screening to pinpoint kinase targets.

  • Formulation Development: Explore nanoencapsulation for improved bioavailability.

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